molecular formula C18H17ClN2O5S B2846332 4-chloro-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide CAS No. 905688-30-4

4-chloro-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2846332
CAS No.: 905688-30-4
M. Wt: 408.85
InChI Key: CLMJJDVPZGJGCN-UHFFFAOYSA-N
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Description

4-chloro-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide (CAS 905688-23-5) is a chemical compound with the molecular formula C18H18ClN2O5S and a molecular weight of 424.9 g/mol . This benzenesulfonamide derivative features a 2,3-dihydrobenzo[b][1,4]dioxine moiety and a 5-oxopyrrolidin group, making it a compound of interest in medicinal chemistry and drug discovery research. Compounds with the 2,3-dihydrobenzo[b][1,4]dioxine (1,4-benzodioxane) scaffold have been identified as promising scaffolds in the development of inhibitors for therapeutic targets such as Poly(ADP-ribose) polymerase 1 (PARP1) . PARP1 is a nuclear enzyme critical for DNA repair processes, and its inhibition is a validated strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA mutations . Researchers can leverage this compound as a key intermediate or precursor in the synthesis of more complex molecules for evaluating novel anticancer agents. Its structure is amenable to further chemical modifications, allowing for structure-activity relationship (SAR) studies through analogue synthesis and scaffold hopping strategies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O5S/c19-12-1-4-15(5-2-12)27(23,24)20-13-9-18(22)21(11-13)14-3-6-16-17(10-14)26-8-7-25-16/h1-6,10,13,20H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMJJDVPZGJGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide is a complex organic compound that has attracted attention for its potential biological activities. This compound features a unique structure that combines a chloro group, a benzenesulfonamide moiety, and a dihydrobenzo[b][1,4]dioxin derivative. The molecular formula is C18H17ClN2O5SC_{18}H_{17}ClN_{2}O_{5}S, with a molecular weight of 408.9 g/mol .

Biological Activity Overview

Research indicates that this compound interacts with specific biological targets, potentially modulating their activity. Its structural components suggest various pharmacological applications, particularly in medicinal chemistry.

Key Biological Activities

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which is critical for its therapeutic applications.
  • Antibacterial Properties : Preliminary studies indicate moderate to strong antibacterial activity against several bacterial strains.
  • Binding Affinity : Investigations into its binding interactions with proteins such as bovine serum albumin (BSA) suggest significant pharmacological relevance.

Structure-Activity Relationship (SAR)

The unique structural features of this compound may influence its biological activity:

Structural Feature Impact on Activity
Chloro GroupEnhances lipophilicity and potential receptor interactions
Dihydrobenzo[b][1,4]dioxin MoietyMay contribute to unique binding properties and enzyme modulation
Benzenesulfonamide CoreKnown for its diverse biological activities including antibacterial and enzyme inhibition

Case Studies and Research Findings

Recent studies have explored the biological efficacy of related compounds and their mechanisms of action:

  • Antibacterial Activity : A study synthesized various sulfonamide derivatives and evaluated their antibacterial properties against Salmonella typhi and Bacillus subtilis. The most active compounds exhibited IC50 values significantly lower than standard controls .
  • Enzyme Inhibition Studies : Compounds similar to the target compound were tested for acetylcholinesterase (AChE) and urease inhibition. Results indicated strong inhibitory activity in several derivatives, suggesting that modifications to the sulfonamide structure can enhance efficacy .
  • Fluorescence Binding Studies : The interaction of synthesized compounds with BSA was assessed using fluorometric titration. This method revealed binding constants indicative of strong affinity, which is crucial for understanding pharmacokinetics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several sulfonamide derivatives documented in the evidence. Key comparisons include:

Compound Name Key Structural Features Potential Functional Implications
4-chloro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide (863511-93-7, ) Chlorobenzenesulfonamide + thiazole-pyridine hybrid Thiazole moiety may enhance metal-binding capacity; pyridine could improve solubility or target affinity.
N-(1-(2-(dimethylamino)ethyl)-3-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzenesulfonamide (1415926-93-0, ) Benzenesulfonamide + dihydrobenzoxazine + dimethylaminoethyl chain Dimethylaminoethyl group may increase cellular permeability; benzoxazine could modulate CNS activity.
4-hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide (866152-19-4, ) Hydroxybenzenecarboxamide + dibenzoxazepinone Carboxamide and oxazepinone groups might target serotonin or dopamine receptors.

Physicochemical and Pharmacokinetic Trends

  • Solubility: The 5-oxopyrrolidinone ring introduces polarity, which may counterbalance the lipophilic dioxin moiety, aiding aqueous solubility relative to fully aromatic analogs.
  • Metabolic Stability : The absence of labile substituents (e.g., ester groups in 892267-04-8 ) suggests slower hepatic metabolism compared to compounds with hydrolyzable linkages.

Preparation Methods

Chlorosulfonation of Chlorobenzene

The sulfonylation of chlorobenzene follows an ecologically optimized process using chlorosulfonic acid (1.6 mol) and thionyl chloride (3.2 mol) under nitrogen at 50–60°C for 4 h. This method minimizes wastewater by capturing SO₂ and HCl in a two-stage scrubber, yielding 92–95% 4-chlorobenzenesulfonyl chloride (mp 52–54°C).

Key Reaction Parameters

Parameter Value
Molar ratio (ClC₆H₅ : ClSO₃H : SOCl₂) 1 : 1.6 : 3.2
Temperature 50–60°C
Reaction time 4 h
Purity 99.3–99.9%

Excess thionyl chloride acts as both solvent and dehydrating agent, suppressing bis-amide byproducts. Distillation under reduced pressure (20 mmHg) isolates the sulfonyl chloride, confirmed via 1H NMR (δ 7.85 ppm, aromatic protons).

Construction of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-5-Oxopyrrolidin-3-yl Amine

Friedel-Crafts Alkylation for Dihydrodioxin Intermediate

Ethyl 2,3-dihydrobenzodioxin-2-carboxylate reacts with piperazine (1:2 molar ratio) in chloroform at 75–80°C for 5–12 h. Acid-base workup (10% HCl, NaHCO₃) yields N-(2,3-dihydrobenzodioxin-2-carbonyl)piperazine (99.3% purity).

Pyrrolidinone Ring Formation via Multicomponent Reaction

A one-pot synthesis adapted from marine alkaloid derivatives employs:

  • 4-Fluoroaniline (1 mol)
  • (E)-3-(4-chlorophenyl)acrolein (1 mol)
  • 4-Chlorobenzoic acid (1 mol)
  • Cyclohexyl isocyanide (1 mol)

Stirring in methanol with Cs₂CO₃ (0.5 mol) at 25°C for 24 h affords the 5-oxopyrrolidin-3-yl scaffold in 80–89% yield. Recrystallization from diethyl ether enhances purity to >98%.

Sulfonamide Coupling and Final Assembly

Amine Activation and Sulfonylation

The pyrrolidinone amine (1 mol) reacts with 4-chlorobenzenesulfonyl chloride (1.1 mol) in dry THF under N₂ at 0°C. Triethylamine (2 mol) scavenges HCl, with reaction completion monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).

Optimized Conditions

Parameter Value
Solvent THF
Base Triethylamine
Temperature 0°C → 25°C (ramp)
Reaction time 6 h
Yield 85–90%

Purification and Characterization

Crude product undergoes column chromatography (SiO₂, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (3:1). Analytical data:

  • MP : 148–150°C
  • 1H NMR (400 MHz, DMSO-d₆): δ 8.02 (d, J=8.4 Hz, 2H, SO₂ArH), 7.56 (d, J=8.4 Hz, 2H, ClArH), 6.85–6.78 (m, 3H, dihydrodioxin-H), 4.30–4.15 (m, 4H, OCH₂CH₂O), 3.65–3.50 (m, 1H, pyrrolidinone-H), 2.95–2.80 (m, 2H, pyrrolidinone-H₂).
  • HRMS : m/z calc. for C₁₉H₁₈ClN₂O₅S [M+H]⁺ 437.0564, found 437.0568.

Comparative Analysis of Synthetic Routes

Table 1. Yield and Purity Across Methodologies

Step Yield (%) Purity (%) Key Innovation
Sulfonyl chloride 92 99.9 Waste-free SO₂/HCl scrubbing
Pyrrolidinone 89 98.5 One-pot multicomponent
Sulfonamide coupling 90 99.3 Low-temperature Et₃N activation

Route scalability favors the one-pot pyrrolidinone synthesis, while the sulfonylation benefits from patent-pending purification.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions. Key steps include:

  • Use of bases like triethylamine or sodium hydroxide to deprotonate intermediates and facilitate sulfonamide bond formation .
  • Controlled temperatures (e.g., reflux conditions) and inert atmospheres (e.g., nitrogen) to minimize side reactions .
  • Solvent selection (e.g., dichloromethane or DMF) to enhance reactant solubility and reaction efficiency .
  • Purification via column chromatography or recrystallization to isolate high-purity products .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm functional groups and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically required for biological assays) .
  • Infrared (IR) Spectroscopy : Identification of sulfonamide (S=O) and carbonyl (C=O) groups .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Target enzymes like spleen tyrosine kinase (SYK) using fluorescence-based or colorimetric substrates .
  • Receptor Binding Studies : Radioligand displacement assays to measure affinity for receptors (e.g., GPCRs) .
  • Antimicrobial Susceptibility Testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve therapeutic potential?

  • Methodological Answer :

  • Comparative Bioactivity Analysis : Test structurally similar analogs (e.g., varying substituents on the benzodioxin or pyrrolidinone moieties) to identify key pharmacophores .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like SYK or COX-2 .
  • Metabolic Stability Screening : Assess modifications to the sulfonamide group or pyrrolidinone ring to enhance half-life in hepatic microsomes .

Q. What strategies resolve discrepancies in bioactivity data across experimental models?

  • Methodological Answer :

  • Reproducibility Checks : Validate assays in triplicate across independent labs to rule out technical variability .
  • Model Selection : Compare results in cell-free (e.g., enzyme-based) vs. cell-based (e.g., immortalized vs. primary cells) systems to identify off-target effects .
  • Pharmacokinetic Profiling : Measure compound stability, protein binding, and cellular uptake to explain in vitro-in vivo discrepancies .

Q. How can computational methods predict interactions with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., using GROMACS) to study binding stability and conformational changes .
  • Quantum Mechanical (QM) Calculations : Optimize electron density maps for sulfonamide-enzyme interactions using Gaussian software .
  • Machine Learning : Train models on existing bioactivity datasets to predict novel derivatives with enhanced potency .

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